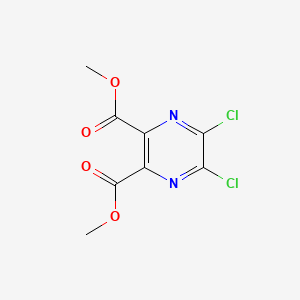
Dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate is an organic compound with the molecular formula C8H6Cl2N2O4 It is a derivative of pyrazine, characterized by the presence of two chlorine atoms and two ester groups attached to the pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate can be synthesized from dichloroquinoxaline through a series of chemical reactions. The process involves nucleophilic substitution reactions, where the chlorine atoms on the quinoxaline ring are replaced by ester groups. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: Replacement of chlorine atoms with nucleophiles such as amines or alcohols.
Oxidation and Reduction: Modifications of the pyrazine ring through the addition or removal of oxygen or hydrogen atoms.
Ester Hydrolysis: Conversion of ester groups to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents such as DMF or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Oxidation: Formation of pyrazine dicarboxylic acids or related oxidized products.
Reduction: Formation of reduced pyrazine derivatives with altered electronic properties.
Applications De Recherche Scientifique
Dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex pyrazine derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing pharmaceutical agents with therapeutic potential.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorine atoms and ester groups play a crucial role in its binding affinity and reactivity. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2,3-dichloropyrazine-5,6-dicarboxylate: A closely related compound with similar chemical properties but different substitution patterns.
Di-tert-butyl (3,6-dichloropyrazine-2,5-diyl)dicarbamate: Another pyrazine derivative with distinct functional groups and applications.
1,4-Dihydropyridine Derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
Dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical reactivity and potential applications. Its combination of chlorine atoms and ester groups makes it a versatile intermediate for synthesizing various derivatives with tailored properties.
Propriétés
IUPAC Name |
dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O4/c1-15-7(13)3-4(8(14)16-2)12-6(10)5(9)11-3/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVRSDAGWKOIOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C(=N1)Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3,5-dichlorophenyl)-Imidazo[1,2-a]pyridine](/img/structure/B11856349.png)
![tert-Butyl [6-(methylamino)-3H-purin-3-yl]acetate](/img/structure/B11856353.png)


![Spiro[1,2,3,4,5,6,7,8-octahydroxanthene-9,1'-cyclohexane]](/img/structure/B11856365.png)

![[(2'-Fluoro[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane](/img/structure/B11856370.png)
![6-Benzyl-4-chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine](/img/structure/B11856376.png)


![8-Methyl-3-phenyl-2H-indeno[2,1-B]furan-2-one](/img/structure/B11856391.png)
![2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11856401.png)


